REACTION_CXSMILES
|
[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:9]([O-:12])([OH:11])=[O:10])([P:5]([OH:8])([OH:7])=[O:6])[OH:4].[Na+:15].[OH2:16]>C(C(C)=O)C>[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:5]([O-:7])([OH:8])=[O:6])([P:9]([OH:12])([OH:11])=[O:10])[OH:4].[OH2:16].[OH2:4].[OH2:4].[Na+:15] |f:0.1,4.5.6.7.8|
|
Name
|
alendronate sodium
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 °C
|
Type
|
CUSTOM
|
Details
|
with simultaneous stirring over a period of about 70 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A clear solution was prepared
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
FILTRATION
|
Details
|
than filtered through cloth
|
Type
|
WASH
|
Details
|
the filter was washed with 8 ml of water
|
Type
|
CUSTOM
|
Details
|
the filtrate was transferred into another round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
to cooling to a temperature of about 30° C. and than to 5° C.
|
Type
|
STIRRING
|
Details
|
with simultaneous stirring for a period of about 90 minutes until the solid
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The solid that was obtained
|
Type
|
CUSTOM
|
Details
|
was separated through filtration
|
Type
|
WASH
|
Details
|
by washing with a mixture of 2 ml of methyl ethyl ketone and 4 ml of water
|
Type
|
CUSTOM
|
Details
|
drying at a temperature of about 25° C. for a period of about 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to drying in an oven
|
Reaction Time |
70 min |
Name
|
alendronate sodium trihydrate
|
Type
|
product
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |